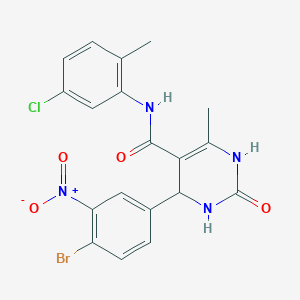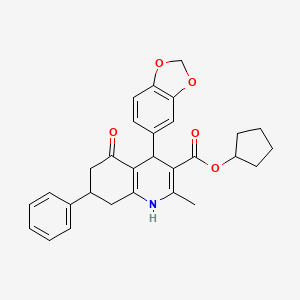![molecular formula C18H19NO2S B5149485 4-[phenyl(phenylthio)acetyl]morpholine](/img/structure/B5149485.png)
4-[phenyl(phenylthio)acetyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[phenyl(phenylthio)acetyl]morpholine, also known as PPTAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a morpholine derivative that contains a phenylthio group and a phenylacetyl group, which makes it a potent chemical with unique properties.
Applications De Recherche Scientifique
4-[phenyl(phenylthio)acetyl]morpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 4-[phenyl(phenylthio)acetyl]morpholine has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. It has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
In pharmacology, 4-[phenyl(phenylthio)acetyl]morpholine has been studied for its potential use as a drug delivery system. It has been shown to have high solubility and bioavailability, making it an ideal candidate for the delivery of various drugs. Additionally, 4-[phenyl(phenylthio)acetyl]morpholine has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
In material science, 4-[phenyl(phenylthio)acetyl]morpholine has been studied for its potential use as a coating material. It has been shown to exhibit excellent adhesion properties and corrosion resistance, making it an ideal candidate for the protection of various metal surfaces.
Mécanisme D'action
The mechanism of action of 4-[phenyl(phenylthio)acetyl]morpholine is not well understood, but it is believed to act by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell proliferation and survival. Additionally, 4-[phenyl(phenylthio)acetyl]morpholine has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways.
Biochemical and Physiological Effects
4-[phenyl(phenylthio)acetyl]morpholine has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of various inflammatory cytokines, including TNF-α and IL-6, which are involved in the development of various inflammatory diseases. Additionally, 4-[phenyl(phenylthio)acetyl]morpholine has been shown to scavenge various reactive oxygen species, which are involved in the development of various oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[phenyl(phenylthio)acetyl]morpholine is its potent anticancer activity against various cancer cell lines. Additionally, 4-[phenyl(phenylthio)acetyl]morpholine has been shown to possess excellent solubility and bioavailability, making it an ideal candidate for the delivery of various drugs. However, one of the main limitations of 4-[phenyl(phenylthio)acetyl]morpholine is its potential toxicity, which needs to be further studied before its clinical application.
Orientations Futures
There are several future directions for the study of 4-[phenyl(phenylthio)acetyl]morpholine, including:
1. Further exploration of its mechanism of action to better understand its potential therapeutic applications.
2. Development of new drug delivery systems using 4-[phenyl(phenylthio)acetyl]morpholine as a carrier.
3. Investigation of its potential use as a coating material for the protection of various metal surfaces.
4. Further exploration of its potential use as an antimicrobial agent.
5. Study of its potential use in the treatment of various inflammatory diseases.
Conclusion
In conclusion, 4-[phenyl(phenylthio)acetyl]morpholine is a potent chemical compound with unique properties that make it a potential candidate for various applications. Its synthesis method is relatively simple, and it has been extensively studied for its potential use in various fields. Its mechanism of action is not well understood, but it has been shown to exhibit various biochemical and physiological effects. While it has several advantages, its potential toxicity needs to be further studied before its clinical application. There are several future directions for the study of 4-[phenyl(phenylthio)acetyl]morpholine, including the development of new drug delivery systems, investigation of its potential use as a coating material, and further exploration of its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-[phenyl(phenylthio)acetyl]morpholine involves the reaction of 4-morpholinecarboxylic acid with phenylacetyl chloride and phenylthiol in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is obtained in high yield after purification. The purity of the product can be confirmed by various analytical techniques, including NMR, IR, and mass spectrometry.
Propriétés
IUPAC Name |
1-morpholin-4-yl-2-phenyl-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c20-18(19-11-13-21-14-12-19)17(15-7-3-1-4-8-15)22-16-9-5-2-6-10-16/h1-10,17H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZDJEMYENSUAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(2-chloro-5-methylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5149415.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B5149418.png)

![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5149449.png)

![4-[(3-bromophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5149455.png)
![1-[(2-ethyl-5-pyrimidinyl)methyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5149461.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5149469.png)
![5-(1,2-oxazinan-2-ylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5149473.png)
![1-ethyl-1H-anthra[1,2-d]imidazole-2,6,11(3H)-trione](/img/structure/B5149479.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149493.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B5149494.png)
![4-[(3-methylcyclopentyl)amino]cyclohexanol](/img/structure/B5149495.png)
